molecular formula C8H15NO4S2 B240965 1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine

1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine

Cat. No. B240965
M. Wt: 253.3 g/mol
InChI Key: XMKDVLMMYWBKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine, also known as DTTSP, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research.

Mechanism Of Action

1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine acts as an inhibitor of calcium-activated potassium channels (KCa) and voltage-gated potassium channels (Kv). It binds to the channel pore and prevents potassium ions from passing through, leading to a decrease in potassium efflux and membrane hyperpolarization.

Biochemical And Physiological Effects

1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of intracellular pH, and the inhibition of calcium-activated potassium channels. It has also been shown to have neuroprotective effects and to play a role in the regulation of blood pressure.

Advantages And Limitations For Lab Experiments

One advantage of 1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine is its specificity for KCa and Kv channels, which allows for targeted investigation of these channels in cellular signaling. However, 1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine can also have off-target effects and may interact with other channels or proteins in the cell. Additionally, the synthesis of 1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

Future research on 1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine could focus on its potential therapeutic applications, such as in the treatment of neurological disorders or hypertension. Additionally, further investigation into the mechanisms of action of 1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine could lead to a better understanding of cellular signaling pathways and the regulation of ion channels. Finally, the development of new synthesis methods for 1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine could make it more accessible for use in scientific research.

Synthesis Methods

1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of pyrrolidine with thionyl chloride, followed by the addition of tetrahydrothiophene-1,1-dioxide and sodium hydride. The resulting product is then purified through column chromatography to obtain pure 1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine.

Scientific Research Applications

1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitter release, and synaptic transmission. It has also been used to investigate the role of calcium in cellular signaling and the regulation of intracellular pH.

properties

Product Name

1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine

Molecular Formula

C8H15NO4S2

Molecular Weight

253.3 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonylthiolane 1,1-dioxide

InChI

InChI=1S/C8H15NO4S2/c10-14(11)6-3-8(7-14)15(12,13)9-4-1-2-5-9/h8H,1-7H2

InChI Key

XMKDVLMMYWBKBM-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2CCS(=O)(=O)C2

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCS(=O)(=O)C2

Origin of Product

United States

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